molecular formula C7H3BrClNO2 B6316771 5-Bromo-6-chloro-benzo[d]isoxazol-3-ol CAS No. 855996-71-3

5-Bromo-6-chloro-benzo[d]isoxazol-3-ol

Cat. No.: B6316771
CAS No.: 855996-71-3
M. Wt: 248.46 g/mol
InChI Key: RBPXEQIXCFCJTP-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-benzo[d]isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-benzo[d]isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine hydrochloride under microwave-assisted conditions. This method is efficient and catalyst-free, providing good yields .

Industrial Production Methods

the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-benzo[d]isoxazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-benzo[d]isoxazol-3-ol involves its interaction with specific molecular targets. For instance, it can act as a GABA uptake inhibitor, affecting neurotransmitter levels in the brain. The compound’s structure allows it to cross the blood-brain barrier, making it effective in neurological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-chloro-benzo[d]isoxazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-6-chloro-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2/c8-4-1-3-6(2-5(4)9)12-10-7(3)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPXEQIXCFCJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)ONC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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